molecular formula C20H30O6 B14256722 Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate CAS No. 404011-30-9

Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate

Cat. No.: B14256722
CAS No.: 404011-30-9
M. Wt: 366.4 g/mol
InChI Key: XGLIXAXOQHQRIA-UHFFFAOYSA-N
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Description

Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene, specifically a dimethyl ester of a hydroxy-substituted benzene dicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate typically involves esterification reactions. One common method is the reaction of 5-hydroxyisophthalic acid with 10-hydroxydecyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylic acid.

    Reduction: Formation of 5-[(10-hydroxydecyl)oxy]benzene-1,3-dimethanol.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-hydroxyisophthalate
  • Dimethyl 5-bromobenzene-1,3-dicarboxylate
  • Dimethyl 5-aminoisophthalate

Uniqueness

Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate is unique due to the presence of the long hydroxydecyl chain, which imparts distinct physical and chemical properties compared to other similar compounds

Properties

CAS No.

404011-30-9

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

dimethyl 5-(10-hydroxydecoxy)benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H30O6/c1-24-19(22)16-13-17(20(23)25-2)15-18(14-16)26-12-10-8-6-4-3-5-7-9-11-21/h13-15,21H,3-12H2,1-2H3

InChI Key

XGLIXAXOQHQRIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCCCCCCCCCCO)C(=O)OC

Origin of Product

United States

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